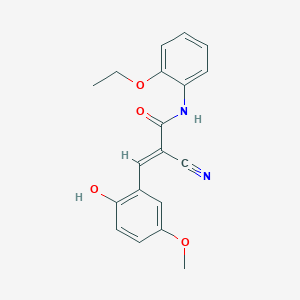
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, an ethoxyphenyl group, and a hydroxy-methoxyphenyl group attached to a prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyaniline and 2-hydroxy-5-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the condensation of 2-ethoxyaniline with 2-hydroxy-5-methoxybenzaldehyde to form an intermediate Schiff base.
Addition of Cyano Group: The intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.
Formation of Enamide: The final step involves the cyclization of the intermediate to form the enamide structure, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced cyano derivatives.
Substitution: Halogenated, alkylated, or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-cyano-N-(2-methoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
- (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)prop-2-enamide
Uniqueness
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyano, ethoxyphenyl, and hydroxy-methoxyphenyl groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H18N2O4 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-18-7-5-4-6-16(18)21-19(23)14(12-20)10-13-11-15(24-2)8-9-17(13)22/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10+ |
Clave InChI |
DAJUXCFZQSJPON-GXDHUFHOSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine](/img/structure/B13562480.png)
![[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B13562485.png)
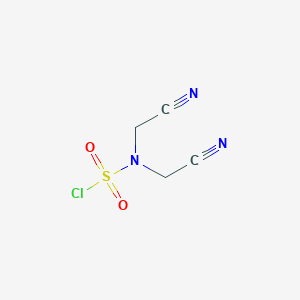
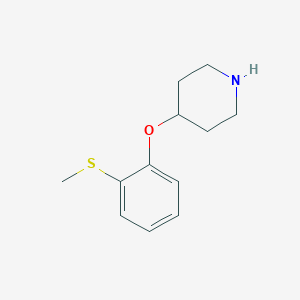
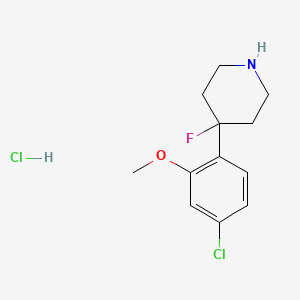
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13562531.png)
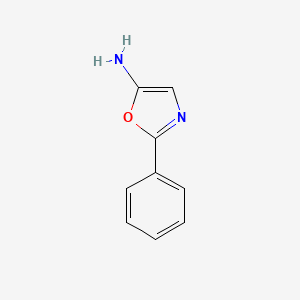
![(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B13562537.png)
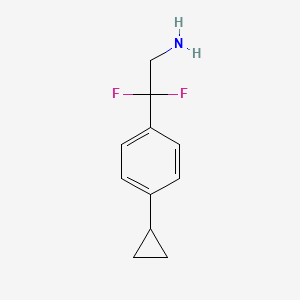
![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)
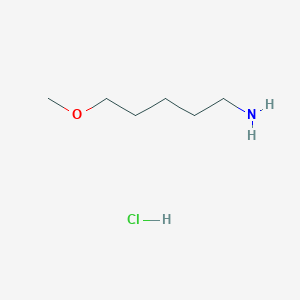
![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13562568.png)
